molecular formula C11H15NO3S B2571490 4-(phenylsulfonyl)-2-butanone O-methyloxime CAS No. 303146-19-2

4-(phenylsulfonyl)-2-butanone O-methyloxime

Cat. No.: B2571490
CAS No.: 303146-19-2
M. Wt: 241.31
InChI Key: XCASSGSJMWIVLG-BENRWUELSA-N
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Description

“4-(phenylsulfonyl)-2-butanone O-methyloxime” is a type of oxime ester . Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .


Synthesis Analysis

Oxime esters can be synthesized from a simple reaction of easily available oximes with an acyl halide or anhydride . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . In cyclization reactions, oxime esters act as both internal oxidants and a precursor which participates in the framework of the final product .


Molecular Structure Analysis

Oxime esters have a general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime . O-substituted oximes form a closely related family of compounds .


Chemical Reactions Analysis

Oxime esters are known for their high reaction activities in the N–O bond cleavage involved in organic transformation . The N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .


Physical And Chemical Properties Analysis

Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) . In aqueous solution, aliphatic oximes are 10 2 - to 10 3 -fold more resistant to hydrolysis than analogous hydrazones .

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

Research has delved into the synthesis and characterization of novel polymers, such as Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated counterpart (mPASB), which have been blended with Polysulfone (PSf) to create composite nanofiltration membranes. These membranes exhibit significant desalination capabilities, demonstrating a molecular weight cutoff of 1000 Da and a maximum NaCl rejection of 52%. Their hydrophilic nature and resistance across a broad pH range, coupled with their antifouling properties, underscore their potential in water purification technologies (Padaki et al., 2013).

Organic Synthesis

The compound has been utilized in organic synthesis, notably in the creation of cyclopentene and cyclohexene derivatives via endo-mode ring closure of allenyl sulfones. This method showcases a novel pathway to carbocycles, contributing to the diversity of synthetic strategies in organic chemistry (Mukai, Ukon, & Kuroda, 2003).

Anti-inflammatory and Antitumor Effects

Another area of interest is the development of 4-(aryloyl)phenyl methyl sulfones for their anti-inflammatory and antitumor properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2) effectively, with one compound demonstrating superior anti-inflammatory activity compared to ibuprofen in vivo. Their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and their efficacy in inhibiting human cell line proliferation highlight their therapeutic research significance (Harrak et al., 2010).

Gas Chromatography Stationary Phases

The chemical structure related to 4-(phenylsulfonyl)-2-butanone O-methyloxime has also been adapted into stationary phases for gas chromatography. A polysiloxane stationary phase containing 4-(methylsulfonyl)phenyl groups demonstrated unique selectivities for certain compounds, indicating its utility in analytical chemistry for separating complex mixtures (Juvancz et al., 1991).

Exploration in Material Science

Finally, the compound's derivatives have been explored in material science, specifically in the context of organic solar cells and extended π-conjugated materials. The investigation into the degradation of organic solar cells under different ambient conditions, including air exposure, provides insights into improving the stability and efficiency of these renewable energy sources (Kawano et al., 2006). Additionally, the synthesis of extended π-conjugated materials based on methyl pyridinium compounds demonstrates the potential for novel optoelectronic applications (Antony et al., 2019).

Mechanism of Action

Future Directions

Oxime esters, including “4-(phenylsulfonyl)-2-butanone O-methyloxime”, have gained great attention in the last decade due to their versatile applications in the synthesis of various heterocycle scaffolds . They are expected to continue playing a significant role in the field of heterocyclic chemistry .

Properties

IUPAC Name

(Z)-4-(benzenesulfonyl)-N-methoxybutan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-10(12-15-2)8-9-16(13,14)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCASSGSJMWIVLG-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)CCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC)/CCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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